
3,3-Difluorocyclobutane-1-sulfonyl chloride
説明
3,3-Difluorocyclobutane-1-sulfonyl chloride is an organosulfur compound . It is a sulfonyl chloride derivative of cyclobutane with two fluorine atoms attached to its cyclobutane ring. The CAS Number of this compound is 1310729-90-8 .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrogen chloride and N-chloro-succinimide in acetonitrile at 0℃ . The reaction mixture is stirred for an additional 10 minutes and then diluted with saturated aqueous sodium bicarbonate . The resulting mixture is extracted with tert-butyl methyl ether .Molecular Structure Analysis
The molecular formula of this compound is C4H5ClF2O2S . The InChI Code is 1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 . The molecular weight of the compound is 190.6 .科学的研究の応用
Catalytic Decarboxylative Radical Sulfonylation
This process involves the decarboxylative radical sulfonylation with sulfinates, showcasing a method for synthesizing sulfones, which are key structures in pharmaceuticals and agrochemicals. The technique demonstrates broad substrate scope and functional group compatibility, enabling the modification of complex natural products and bioactive pharmaceuticals, including the synthesis of anti-prostate cancer drugs (He et al., 2020).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, demonstrating an approach for preparing compounds with broad antibacterial activity. This method, involving cyclo-elimination processes, highlights the role of sulfonyl chloride derivatives in facilitating solid-phase organic synthesis, contributing to drug development efforts (Holte et al., 1998).
Adsorption Methods for Environmental Remediation
Studies have explored the use of sulfonyl chloride derivatives for adsorbing persistent pollutants like perfluorooctane sulfonate (PFOS) from water. Novel molecularly imprinted polymers (MIPs) designed for PFOS adsorption, utilizing sulfonyl chloride derivatives for surface polymerization, demonstrate effective adsorption kinetics and capacities. This research provides insight into developing new materials for treating PFOS-contaminated water, highlighting the environmental applications of sulfonyl chloride derivatives (Guo et al., 2018).
Trifluoromethylation and Sulfonylation
Research on CF3SO2Na (sodium trifluoromethanesulfinate) and CF3SO2Cl (trifluoromethanesulfonyl chloride) emphasizes their role in direct trifluoromethylation and sulfonylation of various substrates. These reagents facilitate the introduction of trifluoromethyl groups and their sulfenyl-, sulfinyl-, and sulfonyl derivatives, highlighting their versatility in organic synthesis. The study showcases the potential of these compounds in creating molecules with enhanced properties for various applications (Guyon et al., 2017).
Safety and Hazards
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-Difluorocyclobutane-1-sulfonyl chloride. For instance, the presence of water might lead to the compound undergoing hydrolysis, resulting in the formation of 3,3-difluorocyclobutane-1-sulfonic acid and hydrochloric acid. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
特性
IUPAC Name |
3,3-difluorocyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYNIWCYMQIZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-90-8 | |
| Record name | 3,3-difluorocyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2761386.png)
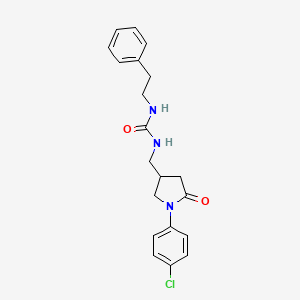
![Methyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)
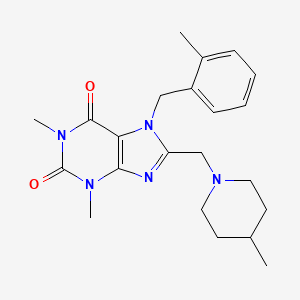
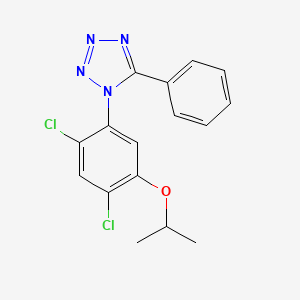
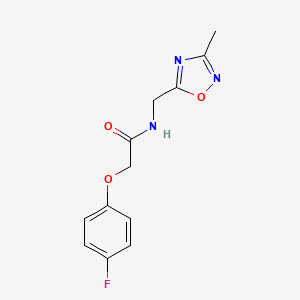
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)

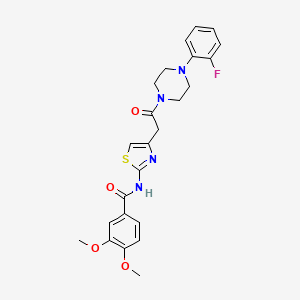
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)



